5-(2,5-Dimethylphenyl)piperazin-2-one
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Overview
Description
5-(2,5-Dimethylphenyl)piperazin-2-one is a chemical compound with the molecular formula C12H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 5-(2,5-Dimethylphenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperazinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(2,5-Dimethylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
5-(2,5-Dimethylphenyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often explored for their potential as pharmaceutical agents, and this compound may be investigated for similar uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
5-(2,5-Dimethylphenyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its stimulant effects.
2-Piperazinone, 5-(2,5-dimethylphenyl): Similar in structure but may have different chemical and biological properties.
This compound is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-9(2)10(5-8)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
PCGCUYXVVUUDER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CNC(=O)CN2 |
Origin of Product |
United States |
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